1-Cyclopropylpiperazine-2,6-dione hydrochloride
Description
1-Cyclopropylpiperazine-2,6-dione hydrochloride is a piperazine-derived compound featuring a cyclopropyl substituent at the 1-position and two ketone groups (diones) at the 2- and 6-positions of the piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly in targeted protein degradation (e.g., PROTACs) . The cyclopropyl group likely confers metabolic stability and steric specificity, distinguishing it from other derivatives.
Properties
IUPAC Name |
1-cyclopropylpiperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-3-8-4-7(11)9(6)5-1-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNYQNCNUASLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422343-99-4 | |
| Record name | 2,6-Piperazinedione, 1-cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422343-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Protection of L-Glutamine
- L-Glutamine is reacted in an alkaline medium (e.g., sodium hydroxide solution or sodium bicarbonate) to obtain a tertiary butoxycarbonyl (Boc) protected L-Glutamine derivative.
- Hydrotropic solvents such as tetrahydrofuran (THF), methanol, or dioxane may be added to improve solubility.
- Reaction temperature is maintained between 10–80 °C.
- This step yields the N-protected intermediate with high purity.
Step 2: Cyclization to Form Piperazine-2,6-dione
- The protected L-Glutamine derivative is cyclized using N,N'-carbonyldiimidazole (CDI) in anhydrous conditions.
- Catalysis by 4-dimethylaminopyridine (DMAP) promotes ring closure.
- Reaction temperature is controlled between 40–70 °C.
- The cyclization produces the Boc-protected 1-Cyclopropylpiperazine-2,6-dione intermediate.
- Purity after this step is typically above 97% (HPLC).
Step 3: Deprotection and Hydrochloride Salt Formation
- The Boc protecting group is removed by treatment with methanolic hydrochloric acid (2 M HCl in methanol) at 0 °C to room temperature.
- The reaction mixture is stirred overnight to ensure complete deprotection.
- The product is isolated by concentration, washing with ethyl acetate, and vacuum drying.
- The final product, this compound, is obtained as a white solid with purity above 94% and yields up to 99.5%.
Reaction Summary Table
| Step | Reaction Conditions | Reagents | Temperature (°C) | Yield (%) | Product Purity (HPLC %) |
|---|---|---|---|---|---|
| 1 | Protection in alkaline medium + hydrotropic solvent | L-Glutamine, NaOH or NaHCO3, THF | 10–80 | 72–88 | 90–97 |
| 2 | Cyclization with CDI and DMAP | Protected intermediate, CDI, DMAP | 40–70 | ~79–99 | 96–99 |
| 3 | Deprotection with methanolic HCl | Boc-protected intermediate, HCl/MeOH | 0 to RT | ~95 | 94–99 |
Note: Variations in alkaline medium and hydrotropic solvents affect yield and purity slightly.
Alternative Synthetic Routes Involving Cyclopropylpiperazine Derivatives
Other methods reported in the literature involve the synthesis of cyclopropyl-substituted piperazine derivatives via amide bond formation and reductive amination , which can be adapted for 1-Cyclopropylpiperazine-2,6-dione derivatives.
For example, a synthetic route described for related cyclopropylpiperazine methanone derivatives involves:
- Activation of cyclopropanecarboxylic acid derivatives with carbodiimide coupling agents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt).
- Coupling with Boc-protected piperazine to form amide intermediates.
- Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane.
- Purification by column chromatography.
Though this route is more common for methanone derivatives, it provides insight into the chemistry of cyclopropylpiperazine frameworks and can be modified for dione formation.
Analytical and Purity Assessment
- Purity of intermediates and final products is routinely assessed by High-Performance Liquid Chromatography (HPLC) , with purity values consistently above 90%.
- Structural confirmation is done using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, showing characteristic chemical shifts consistent with the piperazine-2,6-dione ring and cyclopropyl substituent.
- Elemental analysis and Thin Layer Chromatography (TLC) are also employed for quality control.
- The hydrochloride salt form improves stability and crystallinity, facilitating handling and storage.
Advantages of the L-Glutamine-Based Method
- Uses inexpensive, readily available starting materials.
- Mild reaction conditions without the need for high-pressure hydrogenation.
- High yields and product purity suitable for industrial scale-up.
- Simple reaction setup and straightforward purification steps.
- Flexibility in choice of solvents and alkaline media to optimize yield and purity.
Chemical Reactions Analysis
1-Cyclopropylpiperazine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-Cyclopropylpiperazine-2,6-dione hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a candidate for developing new antimicrobial agents .
Antiparasitic Properties
This compound has also been evaluated for its antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that derivatives of this compound can effectively reduce parasitic load in infected models, suggesting potential for therapeutic use in neglected tropical diseases .
Neurological Applications
The piperazine scaffold is often associated with neuropharmacological activities. Compounds related to this compound have been investigated for their effects on neurotransmitter systems, particularly GABAergic pathways, which may lead to new treatments for anxiety and depression .
Case Study 1: Antiparasitic Efficacy
In a recent study published in 2024, researchers synthesized a series of piperazine derivatives including this compound. The compound was tested in vitro against T. cruzi amastigotes and demonstrated a high degree of selectivity and potency. The results indicated that modifications to the piperazine ring could enhance efficacy while minimizing toxicity .
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 1-Cyclopropylpiperazine-2,6-dione HCl | Antiparasitic | 5.0 | Effective against intracellular forms |
| BenzylMD derivative | Antimalarial | 3.0 | Specific bioactivation in parasitized cells |
Case Study 2: Neuropharmacological Effects
In another study focusing on the neurological applications of piperazine derivatives, this compound was assessed for its potential as an anxiolytic agent. Behavioral assays indicated that the compound significantly reduced anxiety-like behaviors in rodent models without notable side effects .
Potential Therapeutic Uses
Given its diverse pharmacological profile, this compound shows promise in several therapeutic areas:
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperazine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-cyclopropylpiperazine-2,6-dione hydrochloride with structurally or functionally related compounds, based on inferred data from the evidence:
Key Structural and Functional Insights
Cyclopropyl vs. Phenyl Substituents :
- The cyclopropyl group in the target compound reduces metabolic oxidation compared to phenyl groups, which are susceptible to cytochrome P450-mediated degradation .
- Steric hindrance from the cyclopropyl ring may limit binding to certain targets, whereas phenyl groups enhance π-π stacking in hydrophobic pockets .
Dione vs. Carbonyl Functional Groups :
- Piperazine-2,6-diones (as in the target compound) are rigid scaffolds ideal for PROTAC linker design, while carbonyl derivatives (e.g., 1-(cyclopropylcarbonyl)piperazine) offer flexibility for hydrogen bonding .
Synthetic Complexity: Cyclopropyl-containing compounds often require harsh conditions (e.g., reflux with AcOH) for ring closure, whereas phenyl derivatives utilize milder coupling reactions . Hydrochloride salt formation is critical for solubility; methods vary from direct crystallization (e.g., 3-aminopiperidine-2,6-dione) to ion-exchange chromatography .
Biological Activity
1-Cyclopropylpiperazine-2,6-dione hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its molecular formula is C7H11ClN2O2, and it has a molecular weight of 190.63 g/mol. This compound is characterized by the presence of a cyclopropyl group attached to a piperazine ring, along with a dione functional group, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor interactions, influencing several biochemical pathways. The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary studies suggest involvement in:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for metabolic processes.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, impacting neurotransmission and signaling pathways.
Research Findings
Recent studies have explored the biological implications of this compound across various fields:
- Antimicrobial Activity: Research indicates that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antibiotics .
- Cytotoxicity Studies: In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
- Neuropharmacology: There is emerging evidence that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .
Comparative Analysis
To better understand the significance of this compound's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopropylpiperazine | Cyclopropyl group on piperazine | Antimicrobial, cytotoxic |
| Piperazine derivatives | Varying substituents on piperazine | Diverse pharmacological profiles |
| Other piperazine-2,3-diones | Diones with different substituents | Potential antibacterial properties |
Study on Antimicrobial Properties
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 16 to 64 µg/mL for various Gram-positive bacteria.
- Mechanism of Action: Further analysis suggested that the compound disrupts bacterial cell wall synthesis.
Cytotoxicity Assessment
Another study focused on the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results: IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating significant cytotoxicity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Cyclopropylpiperazine-2,6-dione hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use respiratory protection if ventilation is insufficient .
- Handling : Avoid skin/eye contact and inhalation. Work in a fume hood, and prevent electrostatic discharge by grounding equipment .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Store away from incompatible substances (e.g., strong oxidizers) .
- Spills : Clean using vacuum or damp cloths; dispose of waste in approved containers .
Q. How can researchers determine the purity of this compound using standard analytical techniques?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–260 nm). Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Titration : Employ non-aqueous titrimetry with perchloric acid in glacial acetic acid to quantify free base content .
- Melting Point Analysis : Compare observed melting points (e.g., ~225°C with decomposition) to literature values to assess crystallinity .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Cyclopropane Introduction : React piperazine-2,6-dione with cyclopropylamine under acidic conditions (e.g., HCl catalysis) .
- Critical Parameters : Control temperature (20–25°C) to avoid side reactions. Use anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Purification : Crystallize from ethanol/water mixtures to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into optimizing synthesis pathways for this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclopropane coupling .
- Condition Screening : Apply machine learning to prioritize solvent systems (e.g., DMF vs. THF) based on polarity and reaction yield data .
- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models using empirical data .
Q. What strategies resolve contradictions between predicted and observed stability data under varying environmental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare results to computational stability models .
- pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–13) to identify hydrolysis-prone regions. Adjust formulation pH to 4–6 for maximal shelf life .
- Mechanistic Insights : Use LC-MS to characterize degradation products (e.g., cyclopropane ring-opening) and refine stability predictions .
Q. What advanced analytical methodologies are recommended for identifying trace impurities in batches?
- Methodological Answer :
- LC-HRMS : Employ high-resolution mass spectrometry with electrospray ionization to detect impurities at <0.1% levels. Use isotopic pattern matching to differentiate structural analogs .
- NMR Spectroscopy : Perform 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from isomeric byproducts .
- Impurity Synthesis : Prepare reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) for spiking studies and quantitative calibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
